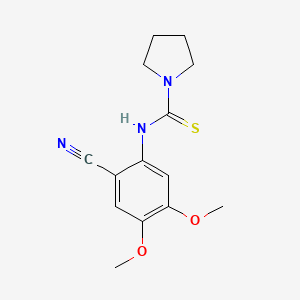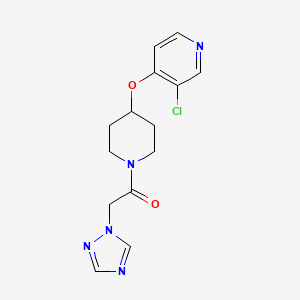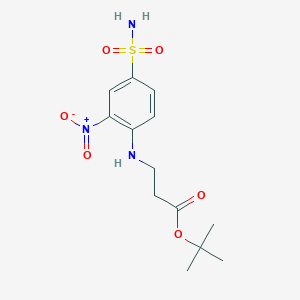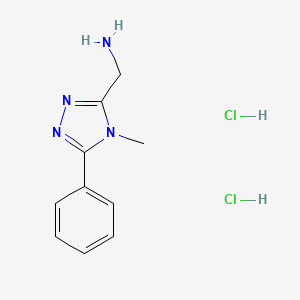
(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a derivative of 1,2,4-triazole . Triazoles are nitrogen-containing heterocycles that have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . The compound has a molecular weight of 83.0919 .
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical modifications . For instance, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol was synthesized starting from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide and cyclization of the latter to produce the 1,2,4-triazole derivative .Molecular Structure Analysis
The molecular structure of these compounds is established using techniques such as IR, HNMR, and UV–visible spectroscopy . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation, acylation, cyclization, and alkylation . The S-alkylation was performed using cesium carbonate as a base .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are investigated using density functional theory (DFT) . The DFT study utilized M06/6‐311G(d,p) functional to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound related to (4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, has been identified as an orally active, water-soluble neurokinin-1 receptor antagonist. This compound shows efficacy in preclinical tests relevant to clinical applications in emesis and depression (Harrison et al., 2001).
Antimicrobial Activities
A series of derivatives, including [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against pathogenic strains. These compounds have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari & Shetty, 2010).
Transfer Hydrogenation Reactions
(4-Phenylquinazolin-2-yl)methanamine, another related compound, has been synthesized and used in transfer hydrogenation reactions with quinazoline-based ruthenium complexes. These reactions have achieved excellent conversions and high turnover frequency values, indicating potential applications in organic synthesis and industrial processes (Karabuğa et al., 2015).
Anticancer Applications
1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, synthesized and characterized, have shown potent growth inhibitory action against human cancer cell lines at lower micro molar concentration. One of the compounds exhibited promising action in reducing prostate weight in prostate hyperplasia animal models, indicating potential as a lead molecule for treating prostatic hyperplasia (Panathur et al., 2013).
Corrosion Inhibition
A study on the adsorption of 4H-1,2,4-triazole derivatives on mild steel surface in molar hydrochloric acid has revealed their effectiveness in corrosion and dissolution protection. These findings suggest potential applications in material science, particularly in corrosion prevention (Bentiss et al., 2007).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, triazole derivatives are known to possess a broad spectrum of biological activities. They have been reported to exhibit antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities .
Future Directions
The future directions for research on this compound could involve further investigation of its biological activities and potential applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . The development of new and different antimicrobial drugs is a very important objective and many research programs are directed towards the design of new antimicrobial agents .
properties
IUPAC Name |
(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-14-9(7-11)12-13-10(14)8-5-3-2-4-6-8;;/h2-6H,7,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYAGBAMMDSOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2174000-22-5 |
Source


|
| Record name | (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826065.png)
![{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}dimethylamine](/img/structure/B2826067.png)

![4,6-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2826070.png)

![6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride](/img/structure/B2826072.png)
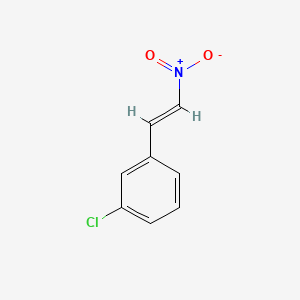
![1,7-diisopentyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2826076.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2826078.png)
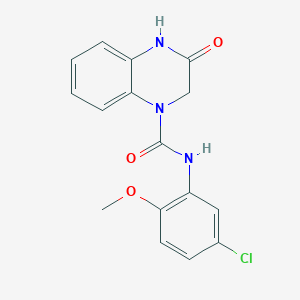
![Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2826082.png)
